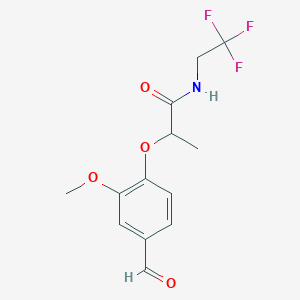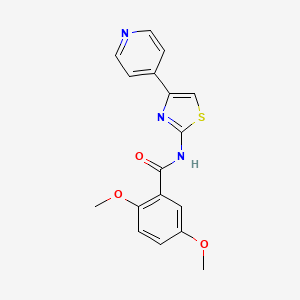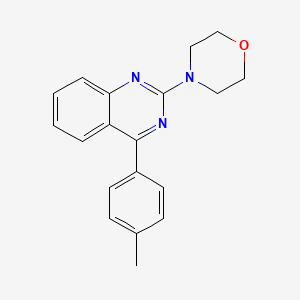
4-(4-(p-Tolyl)quinazolin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-(p-Tolyl)quinazolin-2-yl)morpholine is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives are known for their wide range of biological activities, which makes them significant in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazoline derivatives and their synthesis, molecular interactions, and biological activities.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase involves the creation of the quinazoline core and subsequent attachment of a morpholine group . Similarly, the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One involves multiple steps, starting from 4-chloro-2-nitrobenzoic acid and leading to the final condensation with morpholine . These methods provide insight into the potential synthetic routes that could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring, which can interact with various biological targets. The interaction between 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide and human serum albumin (HSA) demonstrates the importance of the quinazoline structure in binding to biological molecules. The study found that hydrophobic interactions and hydrogen bonds play a significant role in the binding process . This suggests that the molecular structure of 4-(4-(p-Tolyl)quinazolin-2-yl)morpholine would also exhibit similar interactions due to the presence of the quinazoline core and morpholine group.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, particularly at functional groups attached to the quinazoline core. The synthesis of quinazolin-4-amines containing p-toluenesulfonate moiety involves a sulfonyl reaction in DMF . This indicates that the compound of interest may also be amenable to reactions that introduce sulfonate groups or other substituents, which can modify its chemical properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of aromatic rings, nitrogen atoms, and functional groups like morpholine can affect the compound's solubility, stability, and reactivity. Although the specific physical and chemical properties of 4-(4-(p-Tolyl)quinazolin-2-yl)morpholine are not detailed in the provided papers, the studies on related compounds suggest that it would exhibit properties typical of quinazoline derivatives, such as moderate solubility in organic solvents and the ability to form stable complexes with biological molecules .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinazolinone derivatives, related to the target compound, have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic media. Their inhibition efficiencies, investigated through electrochemical methods, surface analysis, and UV–visible spectrometry, suggest that these compounds form a protective layer on mild steel surfaces, thereby preventing corrosion. This attribute is attributed to the chemical adsorption of quinazolinone derivatives on the metal surface, corroborated by DFT calculations and Monte Carlo simulations (Errahmany et al., 2020).
Anticancer Activities
A novel potent and selective FLT3 inhibitor, a quinazolinone derivative, exhibited significant in vitro and in vivo anti-acute myeloid leukemia (AML) activities. Structure-activity relationship (SAR) studies led to the identification of compounds with enhanced potency against FLT3-driven AML. In a mouse model, one of the compounds demonstrated complete tumor regression without evident toxicity, indicating its potential as a therapeutic agent against AML (Li et al., 2012).
Molecular Structure and Properties
Research on quinazolinone derivatives extends to understanding their molecular structure and properties through synthesis and characterization techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the conformational stability and intermolecular interactions of quinazolinone compounds, contributing to the broader knowledge of their chemical behavior and potential applications in material science and pharmaceuticals (Sun et al., 2021).
Photophysical and Electrochemical Properties
Quinazolinones and their derivatives have been investigated for their photophysical and electrochemical properties, making them candidates for applications in optoelectronic devices and as materials with special optical characteristics. The studies on carbazolyl-substituted quinazolinones, for instance, focus on their luminescence in solid-state and solution, exploring their potential in organic light-emitting diodes (OLEDs) and as materials with high triplet energy levels for phosphorescent applications (Gudeika et al., 2017).
Direcciones Futuras
Quinazoline derivatives, including “4-(4-(p-Tolyl)quinazolin-2-yl)morpholine”, are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future directions of research could involve further investigation into the biological activities and potential therapeutic applications of these compounds.
Propiedades
IUPAC Name |
4-[4-(4-methylphenyl)quinazolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-16-4-2-3-5-17(16)20-19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJSAGAZMYALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(p-Tolyl)quinazolin-2-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

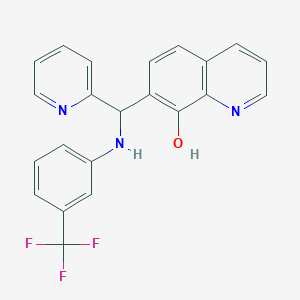
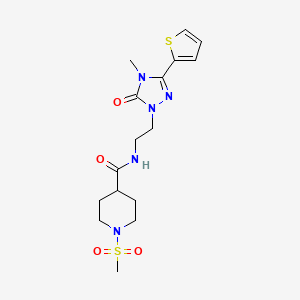
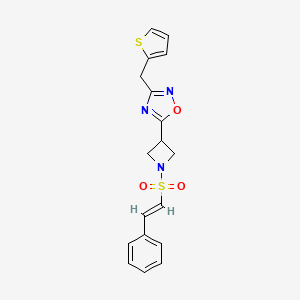
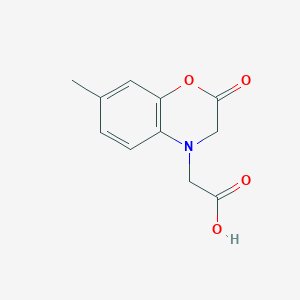
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
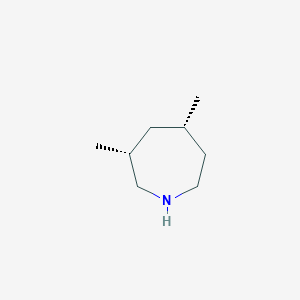
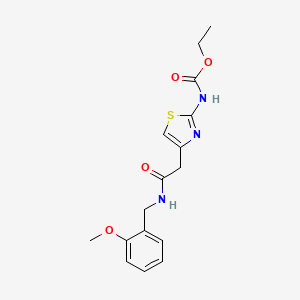
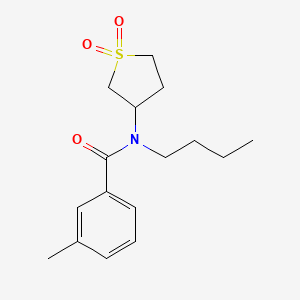
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
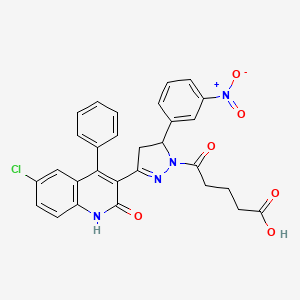
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
